5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine
Description
Electronic and Aromatic Properties
Pyridine :
1,2,4-Oxadiazole :
Table 2: Key Differences Between Pyridine and 1,2,4-Oxadiazole
| Property | Pyridine | 1,2,4-Oxadiazole |
|---|---|---|
| Ring size | 6-membered | 5-membered |
| Aromaticity | Yes | Partial resonance |
| Basicity (pKa) | ~5.2 | <2 |
| Electrophilic Sites | Position 3 | Positions 3 and 5 |
| Common Reactivity | Nucleophilic substitution | Cycloadditions, ring-opening |
Biological and Chemical Relevance
- Pyridine : Widely used in agrochemicals (e.g., trifluralin) and pharmaceuticals (e.g., nicotinamide).
- 1,2,4-Oxadiazole : Valued for metabolic stability and hydrogen-bonding capacity, often employed in kinase inhibitors.
The fusion of these systems in the title compound creates a hybrid scaffold capable of dual electronic modulation, enhancing binding affinity in target interactions.
Steric and Electronic Effects of Substituents: Trifluoromethyl, Piperidine, and Dimethoxybenzyl Groups
Trifluoromethyl (-CF₃)
- Electronic effects : Strong electron-withdrawing inductive effect (-I) reduces electron density on the pyridine ring, decreasing nucleophilicity and enhancing oxidative stability.
- Steric impact : The -CF₃ group’s tetrahedral geometry introduces moderate steric hindrance at position 2, influencing conformational preferences.
Piperidine
- Conformational flexibility : The saturated six-membered ring adopts chair or boat conformations, modulating spatial orientation of the dimethoxybenzyl group.
- Electronic contribution : The nitrogen’s lone pair (sp³ hybridized) can participate in hydrogen bonding or protonation under physiological conditions.
(3,5-Dimethoxyphenyl)methyl
- Electronic effects : Methoxy groups (-OCH₃) are electron-donating (+M), activating the benzene ring toward electrophilic substitution.
- Steric considerations : The 3,5-substitution pattern creates a symmetrical steric profile, minimizing torsional strain in the benzyl-piperidine linkage.
Table 3: Substituent Impact Analysis
| Group | Electronic Effect | Steric Effect | Functional Role |
|---|---|---|---|
| Trifluoromethyl | -I (Strong EWG) | Moderate hindrance | Stability enhancement |
| Piperidine | Basic (sp³ N) | Conformational flexibility | Spatial orientation control |
| Dimethoxybenzyl | +M (EDG) | Symmetrical bulk | Solubility modulation |
Combined Effects
The trifluoromethyl group’s electron withdrawal synergizes with the oxadiazole’s electron-deficient nature, while the dimethoxybenzyl group balances hydrophobicity and π-stacking potential. This interplay optimizes the compound’s pharmacokinetic profile, as seen in analogous agrochemicals.
The piperidine spacer between the oxadiazole and dimethoxybenzyl groups mitigates steric clashes, allowing for optimal target engagement. This design principle mirrors trends in neuraminidase inhibitors and G-protein-coupled receptor modulators.
Properties
CAS No. |
909662-35-7 |
|---|---|
Molecular Formula |
C22H23F3N4O3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H23F3N4O3/c1-30-17-9-14(10-18(11-17)31-2)13-29-7-5-15(6-8-29)21-27-20(28-32-21)16-3-4-19(26-12-16)22(23,24)25/h3-4,9-12,15H,5-8,13H2,1-2H3 |
InChI Key |
HZJRKUSIVLQSHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amidoxime and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives (esters or acid chlorides). The amidoxime is prepared from the corresponding nitrile by reaction with hydroxylamine.
- Step 1: Synthesis of amidoxime from 3,5-dimethoxybenzyl nitrile or related precursor.
- Step 2: Coupling of amidoxime with a 2-(trifluoromethyl)pyridine-5-carboxylic acid derivative.
- Step 3: Cyclodehydration under dehydrating conditions (e.g., using phosphorus oxychloride, polyphosphoric acid, or carbodiimides) to form the 1,2,4-oxadiazole ring.
This method is supported by literature on 1,2,4-oxadiazole synthesis and is consistent with procedures described in patent CN102264731A and other oxadiazole syntheses.
Alternative Methods
- Use of gem-dibromomethylarenes as precursors for oxadiazole ring formation has been reported, allowing for substitution at the 3,5-positions of the oxadiazole ring.
- Microwave-assisted cyclization and other modern synthetic techniques can improve yields and reduce reaction times.
Attachment of the 1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl Substituent
Synthesis of the Piperidine Substituent
- The piperidine ring is functionalized at the 4-position with a substituent bearing the 3,5-dimethoxybenzyl group.
- This can be achieved by nucleophilic substitution or reductive amination of 4-piperidone or 4-halopiperidine derivatives with 3,5-dimethoxybenzylamine or its equivalents.
Coupling to the Oxadiazole Core
- The piperidinyl substituent is introduced at the 5-position of the oxadiazole ring via nucleophilic substitution or cross-coupling reactions.
- In some synthetic routes, the piperidine moiety is attached prior to oxadiazole ring closure, depending on the stability of intermediates.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Amidoxime formation | 3,5-Dimethoxybenzyl nitrile | Hydroxylamine, base | 3,5-Dimethoxybenzyl amidoxime |
| 2 | Acid derivative preparation | 2-(Trifluoromethyl)pyridine-5-carboxylic acid | Thionyl chloride or SOCl2 | Acid chloride or ester derivative |
| 3 | Cyclodehydration (oxadiazole formation) | Amidoxime + acid chloride/ester | POCl3, carbodiimide, or PPA | 5-(5-substituted-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine |
| 4 | Piperidine substitution | 4-Piperidone or 4-halopiperidine + 3,5-dimethoxybenzylamine | Reductive amination (NaBH3CN) or nucleophilic substitution | 1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl intermediate |
| 5 | Final coupling | Oxadiazole intermediate + piperidine derivative | Coupling reagents or nucleophilic substitution | Target compound: 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine |
Analytical and Research Findings
- Purity and Identity Confirmation: The final compound is typically characterized by NMR (1H, 13C), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS). For example, 1H NMR signals corresponding to the aromatic protons of the 3,5-dimethoxyphenyl group, piperidine ring protons, and pyridine protons are diagnostic.
- Chromatographic Purity: HPLC analysis shows retention times consistent with high purity (>98%) for the final compound.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize side products, as reported in patent literature and synthetic studies.
Chemical Reactions Analysis
Types of Reactions
5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine exhibit significant anticancer properties. For example:
- In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. Compounds were tested for their ability to induce apoptosis and inhibit proliferation pathways .
Antimicrobial Properties
Another important application is in the field of antimicrobial agents. Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Neurological Applications
The piperidine moiety suggests potential applications in treating neurological disorders. Research indicates that compounds with piperidine structures can act as modulators for various neurotransmitter systems, including serotonin and dopamine receptors . This can be particularly relevant for developing treatments for conditions such as depression or schizophrenia.
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, a series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results showed that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity, with growth inhibition rates exceeding 85% in some cases .
Case Study 2: Antimicrobial Testing
A study focused on synthesizing new derivatives based on the oxadiazole framework demonstrated promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The synthesized compounds were subjected to disc diffusion methods revealing zones of inhibition comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Trends
- Metabolic Stability : The CF₃ group in the target compound reduces oxidative metabolism, extending half-life compared to methoxy or chlorophenyl analogs .
- Binding Affinity : Piperidine-linked 3,5-dimethoxyphenyl groups improve selectivity for serotonin receptors (5-HT₆) in related compounds .
- Challenges : Balancing lipophilicity (CF₃, benzothiophene) with solubility remains critical for optimizing pharmacokinetics .
Biological Activity
The compound 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 448.4 g/mol. The structural complexity arises from the combination of a piperidine ring, an oxadiazole moiety, and a trifluoromethyl-pyridine group. This unique combination may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23F3N4O3 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 5-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole |
| CAS Number | 909662-35-7 |
The biological activity of this compound is likely mediated through its interaction with various molecular targets such as enzymes and receptors. Compounds containing the oxadiazole moiety have been shown to exhibit a range of biological effects including:
- Anticancer Activity : The oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating potent antiproliferative effects .
- Enzyme Inhibition : Studies indicate that oxadiazole derivatives can inhibit several important enzymes including Histone Deacetylases (HDACs), which are implicated in cancer progression and other diseases .
Anticancer Properties
Research has highlighted the potential of 1,2,4-oxadiazole derivatives in drug discovery for cancer treatment. For instance:
- A study reported that oxadiazole compounds exhibited IC50 values ranging from 6.2 μM to over 40 μM against various cancer cell lines .
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties. For example:
- Certain oxadiazole derivatives demonstrated activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Neuroprotective Effects
Compounds similar to this compound have been investigated for their neuroprotective effects against neurodegenerative diseases .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency against different cancer types .
- Enzyme Inhibition Assays : In vitro assays demonstrated that specific oxadiazole compounds inhibited HDACs with varying degrees of effectiveness, highlighting their potential as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
